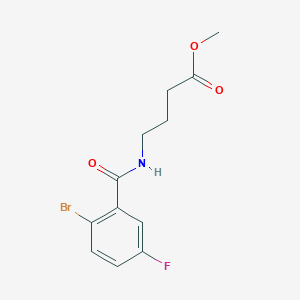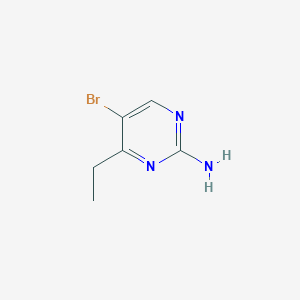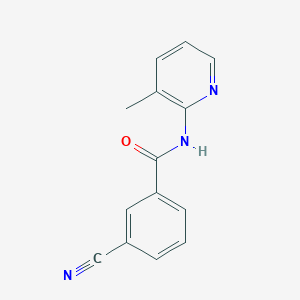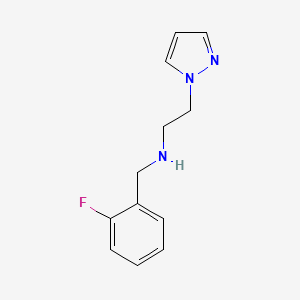
PD-1/PD-L1-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-1/PD-L1-IN-12 is a small molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) pathway. This pathway plays a crucial role in the immune system by regulating the activity of T cells and preventing autoimmunity. cancer cells exploit this pathway to evade immune surveillance, making PD-1/PD-L1 inhibitors valuable in cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis in specialized facilities. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purification processes .
化学反応の分析
Types of Reactions
PD-1/PD-L1-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
科学的研究の応用
PD-1/PD-L1-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 pathway and its role in immune regulation.
Biology: Employed in cell-based assays to investigate the effects of PD-1/PD-L1 inhibition on immune cell function.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for tumors that exploit the PD-1/PD-L1 pathway to evade immune surveillance.
Industry: Utilized in the development of new immunotherapeutic drugs and combination therapies .
作用機序
PD-1/PD-L1-IN-12 exerts its effects by binding to the PD-1 receptor on T cells, preventing its interaction with PD-L1 on tumor cells. This blockade restores the activity of T cells, allowing them to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor and the PD-L1 ligand, and the pathway involves the activation of cytotoxic T cells and the release of cytokines such as interferon-gamma .
類似化合物との比較
PD-1/PD-L1-IN-12 is unique compared to other small molecule inhibitors targeting the PD-1/PD-L1 pathway due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:
Incyte-001: Known for its high binding activity but higher cytotoxicity.
Incyte-011: Exhibits moderate binding activity and increased interferon-gamma production.
BMS-1001: Demonstrates the best binding activity among the three but with different pharmacological profiles .
特性
分子式 |
C46H51ClN4O7 |
|---|---|
分子量 |
807.4 g/mol |
IUPAC名 |
tert-butyl 4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C46H51ClN4O7/c1-31-35(11-8-12-37(31)34-14-15-40-43(25-34)55-22-21-54-40)30-57-42-26-41(56-29-33-10-7-9-32(23-33)27-48)36(24-38(42)47)28-51-16-6-5-13-39(51)44(52)49-17-19-50(20-18-49)45(53)58-46(2,3)4/h7-12,14-15,23-26,39H,5-6,13,16-22,28-30H2,1-4H3 |
InChIキー |
WDPVHZMWFPMLEG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)




![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)
![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)





![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)
